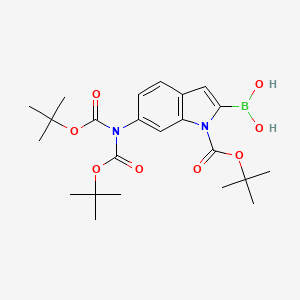![molecular formula C8H9F2NS B12974165 8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is a heterocyclic compound that features a thienoazepine core structure with two fluorine atoms at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[3,2-c]azepine precursor, which is then fluorinated at the 8th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or receptors involved in disease pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
8,8-Difluoro-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Another fluorinated heterocyclic compound with a different core structure.
Uniqueness
8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is unique due to the presence of fluorine atoms, which significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9F2NS |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
8,8-difluoro-4,5,6,7-tetrahydrothieno[3,2-c]azepine |
InChI |
InChI=1S/C8H9F2NS/c9-8(10)2-3-11-5-6-1-4-12-7(6)8/h1,4,11H,2-3,5H2 |
Clé InChI |
XWMYCIKLBXWVTM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C(C1(F)F)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)




![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)




![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)



